molecular formula C3H6N4OS B069630 4-Amino-3-(mercaptomethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 183376-67-2

4-Amino-3-(mercaptomethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B069630
CAS No.: 183376-67-2
M. Wt: 146.17 g/mol
InChI Key: WOZRRBOCVCBQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of an amino group, a sulfanylmethyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one typically involves the reaction of 4-amino-3-mercapto-1,2,4-triazole with formaldehyde. The reaction is carried out in an aqueous medium under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It exhibits antimicrobial, antifungal, and antiviral activities.

    Medicine: It has potential as an anticancer agent and enzyme inhibitor.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can interfere with the replication of microorganisms by disrupting their metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-mercapto-1,2,4-triazole
  • 4-Amino-3-(hydroxymethyl)-1,2,4-triazole
  • 4-Amino-3-(methylthio)-1,2,4-triazole

Uniqueness

4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and its ability to form hydrogen bonds, making it a valuable scaffold for drug design and development.

Properties

CAS No.

183376-67-2

Molecular Formula

C3H6N4OS

Molecular Weight

146.17 g/mol

IUPAC Name

4-amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C3H6N4OS/c4-7-2(1-9)5-6-3(7)8/h9H,1,4H2,(H,6,8)

InChI Key

WOZRRBOCVCBQEB-UHFFFAOYSA-N

SMILES

C(C1=NNC(=O)N1N)S

Canonical SMILES

C(C1=NNC(=O)N1N)S

Synonyms

3H-1,2,4-Triazol-3-one,4-amino-2,4-dihydro-5-(mercaptomethyl)-(9CI)

Origin of Product

United States

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